molecular formula C31H26O2 B13743660 4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde

Cat. No.: B13743660
M. Wt: 430.5 g/mol
InChI Key: QPZSZWAIHRMSGD-UHFFFAOYSA-N
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Description

4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with a complex molecular structure It is characterized by the presence of a fluorene core substituted with diethyl groups at the 9-position and benzaldehyde groups at the 2,7-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,7-dibromo-9,9-diethyl-9H-fluorene and 4-formylphenylboronic acid.

    Reaction Conditions: These starting materials are introduced into a three-necked flask along with potassium carbonate (K2CO3) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as a catalyst.

    Solvent System: A mixture of toluene, ethanol, and water (3:2:1, v/v/v) is used as the solvent.

    Reaction Process: The mixture is degassed, stirred, and refluxed under a nitrogen atmosphere for 40 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the organic phase is evaporated under vacuum, and the residue is purified by column chromatography using dichloromethane/petroleum ether (1:1 v/v) as the eluent.

Chemical Reactions Analysis

4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interactions with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde lies in its specific substitution pattern and the presence of both diethyl and benzaldehyde groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C31H26O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-[9,9-diethyl-7-(4-formylphenyl)fluoren-2-yl]benzaldehyde

InChI

InChI=1S/C31H26O2/c1-3-31(4-2)29-17-25(23-9-5-21(19-32)6-10-23)13-15-27(29)28-16-14-26(18-30(28)31)24-11-7-22(20-33)8-12-24/h5-20H,3-4H2,1-2H3

InChI Key

QPZSZWAIHRMSGD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CC

Origin of Product

United States

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